(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 147687-06-7
VCID: VC0115043
InChI: InChI=1S/C18H17NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10,12H2,1H3
SMILES: CN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C18H17NO3
Molecular Weight: 295.338

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate

CAS No.: 147687-06-7

Cat. No.: VC0115043

Molecular Formula: C18H17NO3

Molecular Weight: 295.338

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate - 147687-06-7

Specification

CAS No. 147687-06-7
Molecular Formula C18H17NO3
Molecular Weight 295.338
IUPAC Name 9H-fluoren-9-ylmethyl N-methyl-N-(2-oxoethyl)carbamate
Standard InChI InChI=1S/C18H17NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10,12H2,1H3
Standard InChI Key MEKHYFIFCBVDTM-UHFFFAOYSA-N
SMILES CN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Properties and Structure

Fundamental Properties

The chemical identity of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate is defined by several key parameters that determine its behavior in chemical reactions and applications. These fundamental properties are presented in Table 1.

Table 1: Basic Chemical Properties of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate

PropertyValue
CAS Number147687-06-7
Molecular FormulaC18H17NO3
Molecular Weight295.338 g/mol
IUPAC Name9H-fluoren-9-ylmethyl N-methyl-N-(2-oxoethyl)carbamate
Standard InChIInChI=1S/C18H17NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10,12H2,1H3
Standard InChIKeyMEKHYFIFCBVDTM-UHFFFAOYSA-N

The compound features a fluorenyl group connected to a carbamate functional group, which in turn is linked to methyl and 2-oxoethyl substituents. This structural arrangement contributes to the compound's chemical behavior and reactivity patterns.

Structural Features

The structure of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate includes several key functional groups that determine its chemical behavior:

  • The fluorenyl moiety: A rigid, planar, and hydrophobic tricyclic structure that provides stability and distinctive spectroscopic properties.

  • The carbamate linkage: Creates an ester-amide hybrid functional group that offers specific reactivity patterns.

  • The methyl substituent: Attached to the nitrogen of the carbamate, affecting its electronic properties.

  • The 2-oxoethyl group: Contains an aldehyde functionality that introduces potential for additional chemical transformations.

These structural elements combine to create a molecule with distinct chemical properties that make it suitable for specific applications in organic synthesis, particularly in contexts requiring protected functional groups.

Applications in Organic Chemistry

Protection Chemistry

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate shows significant potential in protection chemistry, particularly for amine functionalities. The fluorenyl-based protecting groups are widely recognized for their utility in organic synthesis due to several advantageous properties:

  • Stability under various reaction conditions, particularly acidic environments

  • Selective removal under basic conditions

  • Convenient monitoring due to the fluorescent properties of the fluorenyl group

  • Steric bulk that can influence the reactivity and conformation of the protected molecule

These properties make (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate valuable in multistep synthetic procedures where controlled reactivity is essential.

Role in Peptide Synthesis

Comparison with Established Protecting Groups

Table 2: Comparison Between (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate and Related Compounds

CompoundKey Structural FeaturePotential Application Difference
(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate2-oxoethyl group on nitrogenAdditional reactivity through aldehyde functionality
Fmoc-sarcosineCarboxylic acid groupStandard peptide coupling chemistry
Standard Fmoc amino protectantsPrimary carbamate structureLess steric hindrance, different deprotection kinetics

Research Findings and Developments

  • Development of novel peptide modification strategies utilizing the 2-oxoethyl functionality

  • Investigation of conformational effects in peptides containing N-methylated and aldehyde-functionalized residues

  • Exploration of chemoselective reactions at the aldehyde group in the presence of other reactive functionalities

  • Studies on the influence of the 2-oxoethyl group on the kinetics and mechanism of fluorenyl-based deprotection reactions

These research directions could provide valuable insights into the unique properties and potential applications of this compound in synthetic organic chemistry and peptide science.

Comparison with Similar Compounds

Structural Analogues

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate shares structural features with several related compounds, including:

  • Standard Fmoc-protected amino acids, which contain the fluorenylmethoxycarbonyl group attached to primary amines

  • Fmoc-sarcosine, which contains the fluorenylmethoxycarbonyl group attached to N-methylglycine

  • Various N-substituted carbamates used in protection chemistry

The key differentiating feature of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate is the combination of N-methyl substitution with the 2-oxoethyl group, which introduces unique chemical properties and potential applications.

Future Research Directions

Several promising research directions could further elucidate the properties and applications of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate:

  • Detailed studies on synthesis optimization and scalable production methods

  • Investigation of deprotection kinetics and mechanisms under various conditions

  • Exploration of selective reactions at the aldehyde functionality in complex molecular environments

  • Application in the synthesis of specialized peptides with unique structural or functional features

  • Development of new bioconjugation strategies utilizing the compound's bifunctional nature

These research directions could expand the utility of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate in synthetic chemistry and potentially lead to novel applications in areas such as pharmaceutical development and materials science.

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